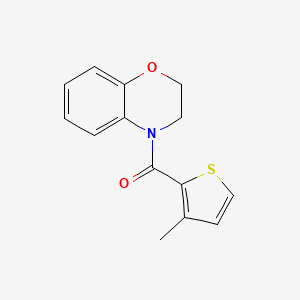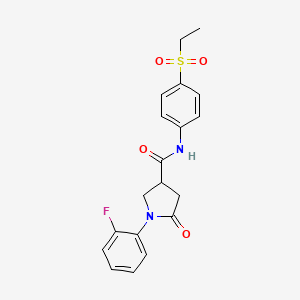![molecular formula C15H16ClNO2S B7495571 N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CES is a member of the sulfonyl aniline family and is a white crystalline solid that is soluble in organic solvents.
作用机制
The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CES has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and proliferation. CES has also been shown to bind to the sigma-1 receptor, a protein that is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CES has been shown to have several biochemical and physiological effects in animal models. In a study conducted on rats, CES was found to reduce the levels of pro-inflammatory cytokines in the blood, indicating its potential as an anti-inflammatory agent. CES has also been shown to inhibit the growth of cancer cells in vitro and in animal models. However, more research is needed to fully understand the biochemical and physiological effects of CES.
实验室实验的优点和局限性
One advantage of using CES in lab experiments is its versatility. CES can be easily modified to create new compounds with unique properties, making it a valuable building block in drug discovery and material science. However, one limitation of using CES is its potential toxicity. CES has been shown to be toxic to some cell types, and more research is needed to fully understand its safety profile.
未来方向
There are several future directions for research on CES. One direction is to investigate its potential as an anticancer agent in human clinical trials. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis. Additionally, CES could be further modified to create new compounds with improved properties for drug discovery and material science applications.
合成方法
The synthesis of CES involves a multistep process that includes the reaction of 3-chloroacetophenone with methylsulfonyl chloride to form 3-chloro-1-(methylsulfonyl)acetophenone. This intermediate is then reacted with aniline in the presence of a catalyst to yield CES. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
CES has been shown to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CES has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. CES has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In drug discovery, CES has been used as a scaffold for the development of new drug candidates. In material science, CES has been used as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(12-4-3-5-13(16)10-12)17-14-6-8-15(9-7-14)20(2,18)19/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWVCCCHQUKQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)
![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)


![N-cyclopropyl-2-[4-[2-(2,4-dichloroanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7495540.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)

![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)
